2-Methyl-5-(4-nitrostyryl)furan

Physicochemical profiling Druglikeness ADME prediction

2-Methyl-5-(4-nitrostyryl)furan (CAS 791852-22-7) is a nitro-substituted styryl furan derivative with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol. It features a furan ring bearing a methyl group at the 2-position and a 4-nitrostyryl (E)-ethenyl bridge at the 5-position, creating an extended π-conjugated system with an electron-withdrawing nitro terminus.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
Cat. No. B12865531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(4-nitrostyryl)furan
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11NO3/c1-10-2-8-13(17-10)9-5-11-3-6-12(7-4-11)14(15)16/h2-9H,1H3/b9-5+
InChIKeyISVCNXASUDCTDE-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(4-nitrostyryl)furan (CAS 791852-22-7): Physicochemical Profile & Sourcing Context


2-Methyl-5-(4-nitrostyryl)furan (CAS 791852-22-7) is a nitro-substituted styryl furan derivative with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol . It features a furan ring bearing a methyl group at the 2-position and a 4-nitrostyryl (E)-ethenyl bridge at the 5-position, creating an extended π-conjugated system with an electron-withdrawing nitro terminus . Its computed physicochemical properties include a polar surface area (PSA) of 58.96 Ų and a calculated LogP of 4.19, indicating substantial lipophilicity . The compound belongs to the broader class of 2,5-disubstituted furans, which serve as versatile intermediates in medicinal chemistry, materials science, and organic synthesis.

Why 2-Methyl-5-(4-nitrostyryl)furan Cannot Be Replaced by Common In-Class Analogs


Furan-based styryl derivatives are not interchangeable building blocks. The simultaneous presence of a 2-methyl substituent (electron-donating, +I) and a 5-(4-nitrostyryl) group (electron-withdrawing, –M) generates a directional push-pull electronic system that is absent in analogs lacking either functional handle [1]. The 2-methyl group blocks one of the two reactive α-positions on the furan ring, imposing regioselectivity constraints during electrophilic substitution and cycloaddition reactions that do not apply to unsubstituted or 2,5-unsubstituted furans [2]. Furthermore, the lipophilicity (LogP ~4.2) and PSA (~59 Ų) place this compound in a distinct physicochemical space compared to its demethyl analog (E)-2-(4-nitrostyryl)furan (MW 215.20, no methyl, lower LogP anticipated) or the parent 2-methylfuran (LogP ~1.8, PSA ~13 Ų), leading to different membrane permeability, solubility, and formulation behavior [3]. These structural and physicochemical differences mean that substituting this compound with a simpler furan or styrylfuran analog will alter reaction outcomes, biological target engagement, or material optical properties in ways that are predictable but not negligible.

2-Methyl-5-(4-nitrostyryl)furan: Head-to-Head Quantitative Differentiation Evidence


LogP-Driven Lipophilicity Differentiation vs. Demethyl Analog (E)-2-(4-Nitrostyryl)furan

2-Methyl-5-(4-nitrostyryl)furan (C₁₃H₁₁NO₃, MW 229.23) exhibits a computed LogP of 4.19, reflecting the lipophilic contribution of the 2-methyl group . The closest direct analog, (E)-2-(4-nitrostyryl)furan (CAS 51042-57-0, C₁₂H₉NO₃, MW 215.20), lacks this methyl substituent and is expected to have a lower LogP based on the molecular formula difference (one fewer carbon) . The increased LogP of ~4.2 places the target compound closer to the optimal lipophilicity range for blood-brain barrier penetration (LogP 2–5), while still within Lipinski's Rule of 5 (LogP ≤5). This LogP elevation is quantifiably meaningful: each additional methylene unit typically raises LogP by ~0.5 units, so the expected LogP of the demethyl analog is approximately 3.7 [1].

Physicochemical profiling Druglikeness ADME prediction

PSA-Driven Polarity Window vs. Parent 2-Methylfuran and Nitrofurfural

The topological polar surface area (TPSA) of 2-Methyl-5-(4-nitrostyryl)furan is 58.96 Ų . This value places the compound in a distinctive polarity window: it is substantially more polar than the unsubstituted parent 2-methylfuran (TPSA = 13.1 Ų, LogP = 1.8) [1], yet less polar than the classical nitrofuran antibiotic nitrofurfural (TPSA ~67 Ų for the nitro + aldehyde combination). The TPSA of ~59 Ų falls below the commonly cited cutoff of 60–70 Ų for favorable blood-brain barrier penetration, while being above the 40 Ų threshold associated with poor aqueous solubility [2]. This balanced polarity profile is not shared by either the non-nitrostyryl parent (too lipophilic) or the more polar nitrofuran drugs (potentially limited CNS exposure).

Polar surface area Bioavailability CNS drug design

Push-Pull Electronic Structure: Dipolar Character vs. Electron-Donating Styrylfuran Analogs

In a systematic study of 2-(p-phenyl substituted styryl)-furans, the 4-nitro-substituted compound (compound 1) displayed a highly dipolar ground and excited state that interacts strongly with polar solvents, in contrast to chloro, methoxy, and cyano analogs (compounds 2–5) which are moderately or minimally sensitive to solvent polarity [1]. While the study used (E)-2-(4-nitrostyryl)furan (without a 2-methyl group), the target compound 2-Methyl-5-(4-nitrostyryl)furan reinforces this push-pull character through the +I effect of the 2-methyl group acting as a weak donor opposite the strong nitro acceptor. This dual-substitution pattern—electron-donating methyl at C2 and electron-withdrawing nitrostyryl at C5—is expected to enhance the intramolecular charge-transfer (ICT) character relative to the mono-substituted (E)-2-(4-nitrostyryl)furan, as the methyl group raises the HOMO energy of the furan ring [2].

Nonlinear optics Solvatochromism Intramolecular charge transfer

Null Antioxidant Activity as a Functional Differentiator vs. Hydroxy-Styrylfuran Analogs

In the DPPH radical scavenging assay, 2-(p-nitro substituted styryl)-furan (compound 1) showed an IC50 > 150 μM, indicating essentially no antioxidant activity, whereas 2-(p-hydroxy phenyl styryl)-furan (compound 6) exhibited significant radical scavenging with IC50 ~ 40 μM [1]. Other electron-withdrawing substituents (cyano, chloro) also produced IC50 > 150 μM. The target compound, carrying both the 4-nitrostyryl electron-withdrawing group and the 2-methyl group, is predicted to be similarly antioxidant-inactive based on the established correlation that electron-withdrawing substituents suppress hydrogen-atom transfer (HAT) from the furan scaffold [1]. This null antioxidant profile is a functional discriminator: researchers seeking redox-active furan probes should select hydroxy- or amino-substituted analogs; those requiring redox-inert scaffolds for mechanistic studies (e.g., fluorescence imaging without confounding antioxidant effects) should preferentially select the nitro-substituted compound.

Antioxidant screening DPPH assay Redox selectivity

Regioselective C5-Functionalization Handle vs. 2,5-Unsubstituted Furans

The 2-methyl group in 2-Methyl-5-(4-nitrostyryl)furan serves as a regiochemical blocking group, directing further electrophilic substitution exclusively to the available C3 and C4 positions of the furan ring [1]. In contrast, unsubstituted furan or 2-substituted furans lacking a C5 substituent undergo competitive reaction at both α-positions (C2 and C5). This regiochemical constraint is structurally analogous to the established behavior of 2,5-disubstituted furans in Diels-Alder cycloadditions, where the substitution pattern dictates both reactivity and endo/exo selectivity [2]. The 4-nitrostyryl group further electronically deactivates the furan ring toward electrophilic attack, creating a predictable and tunable reactivity profile distinct from both 2-methylfuran (highly activated toward electrophilic substitution at C5) and (E)-2-(4-nitrostyryl)furan (two reactive α-positions with competing regiochemical outcomes).

Synthetic chemistry Building block Regioselectivity

2-Methyl-5-(4-nitrostyryl)furan: Evidence-Anchored Application Scenarios for Procurement Decision-Making


CNS-Penetrant Probe Design Leveraging Balanced LogP and PSA

With a computed LogP of 4.19 and TPSA of 58.96 Ų, 2-Methyl-5-(4-nitrostyryl)furan resides within the established physicochemical envelope for passive blood-brain barrier penetration (LogP 2–5, TPSA < 70 Ų) . Medicinal chemistry teams designing CNS-targeted probes or PET tracer precursors can select this compound over (E)-2-(4-nitrostyryl)furan (lower LogP, potentially insufficient BBB penetration) or 2-methylfuran (TPSA too low, excessive non-specific binding). The nitro group provides a synthetic handle for subsequent reduction to an aniline, enabling rapid diversification into amide, sulfonamide, or diazonium-derived libraries without altering the core physicochemical profile [1].

Nonlinear Optical Chromophore Development Exploiting Push-Pull Architecture

The 2-methyl (donor) and 5-(4-nitrostyryl) (acceptor) substituent combination creates an asymmetric D-π-A (donor-π-acceptor) system . Previously studied nitro-distyrylfurans have demonstrated strong solvent-dependent fluorescence and intersystem crossing behavior driven by intramolecular charge transfer (ICT) states [1]. The target compound's enhanced push-pull character (due to the +I methyl donor) makes it a candidate scaffold for second-order nonlinear optical (NLO) materials, where the first hyperpolarizability (β) is directly proportional to the ground-state dipole moment difference between ground and excited states. Materials science groups should select this scaffold over symmetric distyrylfurans or mono-substituted analogs where the dipolar asymmetry is weaker or absent.

Redox-Silent Fluorescent Probe Scaffold for Oxidative Stress Bioassays

The DPPH radical scavenging assay data for the nitro-styrylfuran class confirms IC50 > 150 μM (null antioxidant activity), in stark contrast to hydroxy-styrylfuran analogs (IC50 ~ 40 μM) . For researchers developing fluorescent sensors to detect reactive oxygen species (ROS) in cellular models, the redox-silent nature of this compound eliminates the risk of the probe itself scavenging the analyte, which would produce false-negative results. The nitro group can be selectively reduced to an amine for fluorophore conjugation, while the methyl-blocked furan ring ensures photostability by preventing oxidative ring-opening side reactions common in unsubstituted furans [1].

Regioselective Library Synthesis via C3-Functionalization of a Locked Furan Scaffold

With both α-positions (C2 and C5) occupied, electrophilic substitution is forced to the C3 (and to a lesser extent C4) position of the furan ring . This enforced regioselectivity eliminates the isomeric mixtures that plague reactions of monosubstituted furans. Combinatorial chemistry groups synthesizing focused libraries for high-throughput screening can use this compound as a 'single-isomer' building block, reducing purification burden and increasing the fraction of compounds meeting purity thresholds (>95%) for biological testing. The downstream reduction of the nitro group to an amine provides a secondary diversification point, enabling two-dimensional library expansion from a single scaffold [1].

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